molecular formula C6H3F4NO3S B123187 1-Fluoro-5-(trifluoromethyl)pyridin-1-ium-2-sulfonate CAS No. 147541-08-0

1-Fluoro-5-(trifluoromethyl)pyridin-1-ium-2-sulfonate

Cat. No.: B123187
CAS No.: 147541-08-0
M. Wt: 245.15 g/mol
InChI Key: MEYCMYZKEHOPIF-UHFFFAOYSA-N
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Description

1-Fluoro-5-(trifluoromethyl)pyridin-1-ium-2-sulfonate is a chemical compound with the molecular formula C6H3F4NO3S and a molecular weight of 245.15 g/mol It is known for its unique structure, which includes a pyridinium ring substituted with fluoro and trifluoromethyl groups, as well as a sulfonate group

Preparation Methods

The synthesis of 1-Fluoro-5-(trifluoromethyl)pyridin-1-ium-2-sulfonate typically involves the reaction of pyridine derivatives with fluorinating agents under controlled conditions. One common method includes the use of N-fluoropyridinium salts as fluorinating agents, which react with pyridine derivatives to introduce the fluoro and trifluoromethyl groups . The reaction conditions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions. Industrial production methods may involve large-scale synthesis using similar reaction pathways, with optimization for yield and purity.

Chemical Reactions Analysis

1-Fluoro-5-(trifluoromethyl)pyridin-1-ium-2-sulfonate undergoes various types of chemical reactions, including:

Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles such as halides or amines. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Fluoro-5-(trifluoromethyl)pyridin-1-ium-2-sulfonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1-Fluoro-5-(trifluoromethyl)pyridin-1-ium-2-sulfonate exerts its effects involves interactions with molecular targets such as enzymes, receptors, or other biomolecules. The fluoro and trifluoromethyl groups can enhance the compound’s binding affinity and specificity for these targets, leading to altered biochemical pathways and physiological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-Fluoro-5-(trifluoromethyl)pyridin-1-ium-2-sulfonate can be compared with other similar compounds, such as:

  • 1-Fluoro-4-(trifluoromethyl)pyridin-1-ium-2-sulfonate
  • 1-Fluoro-6-(trifluoromethyl)pyridin-1-ium-2-sulfonate
  • N-Fluoro-5-(trifluoromethyl)pyridinium-2-sulfonate

These compounds share similar structural features but differ in the position of the fluoro and trifluoromethyl groups on the pyridinium ring. The unique positioning of these groups in this compound contributes to its distinct chemical properties and reactivity .

Properties

IUPAC Name

1-fluoro-5-(trifluoromethyl)pyridin-1-ium-2-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F4NO3S/c7-6(8,9)4-1-2-5(11(10)3-4)15(12,13)14/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEYCMYZKEHOPIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=[N+](C=C1C(F)(F)F)F)S(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F4NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10372184
Record name 1-Fluoro-5-(trifluoromethyl)pyridin-1-ium-2-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10372184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147541-08-0
Record name 1-Fluoro-5-(trifluoromethyl)pyridin-1-ium-2-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10372184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a mixture of 5-(trifluoromethyl)pyridine-2-sulfonic acid (227 mg, 1 mmol) and acetonitrile (60 ml) in a flask on a cooling bath kept at -10° C., a mixed gas of 10% fluorine/90% nitrogen was introduced at a flow rate of 15 ml/min. The total amount of the fluorine gas was 3.1 mmol. Thereafter, the nitrogen gas alone was introduced for 30 minutes. After the reaction mixture was concentrated, ethyl acetate was added to the residue. The precipitated crystal was recovered by filtration to obtain N-fluoro-5-(trifluoromethyl)pyridinium-2-sulfonate (212 mg, 0.86 mmol). Yield, 86%. Melting point, 190°-220° C. (with decomposition).
Quantity
227 mg
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Name
fluorine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
fluorine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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